5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

Medicinal Chemistry Adrenergic Receptor Structure-Activity Relationship

5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a privileged heterocyclic scaffold with a 5-methyl substituent that imparts distinct steric and electronic properties for structure-activity relationship studies. As a hydrobromide salt, it offers optimized solubility and handling, making it ideal for focused library synthesis of 1-substituted derivatives targeting adrenergic and imidazoline receptors. This building block enables rational design of novel pharmacological agents with improved receptor selectivity and pharmacokinetic profiles.

Molecular Formula C4H10BrN3
Molecular Weight 180.05 g/mol
CAS No. 1443981-47-2
Cat. No. B1431031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
CAS1443981-47-2
Molecular FormulaC4H10BrN3
Molecular Weight180.05 g/mol
Structural Identifiers
SMILESCC1CN=C(N1)N.Br
InChIInChI=1S/C4H9N3.BrH/c1-3-2-6-4(5)7-3;/h3H,2H2,1H3,(H3,5,6,7);1H
InChIKeyPHIXMNQKPSILHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 1443981-47-2) Overview for Sourcing and Research Applications


5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 1443981-47-2) is a heterocyclic organic compound belonging to the 4,5-dihydroimidazole (imidazoline) class. It is characterized by a five-membered ring containing two nitrogen atoms, with a methyl substituent at the 5-position, and is supplied as a hydrobromide salt with a molecular formula of C4H10BrN3 and a molecular weight of 180.05 g/mol [1]. This compound serves primarily as a versatile small molecule scaffold and a building block in organic synthesis and medicinal chemistry research . Its structural core is related to several biologically active imidazolines, including clonidine and other adrenergic receptor ligands, making it of interest for the development of novel pharmacological agents [2].

Why 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 1443981-47-2) is Not Interchangeable with Other Imidazolines


The imidazoline class encompasses a wide array of compounds with diverse biological activities and synthetic utility. The presence, position, and nature of substituents on the imidazoline ring critically influence both its chemical reactivity and its interaction with biological targets such as adrenergic, imidazoline, and other G-protein coupled receptors [1]. For example, the substitution pattern on the imidazoline core dramatically alters receptor affinity and selectivity profiles, as demonstrated by the high potency of RO1138452 for the prostacyclin (IP) receptor versus its lower affinity for various adrenoceptor subtypes . Similarly, the unsubstituted 4,5-dihydro-1H-imidazol-2-amine core, when coupled with specific aryl groups, has shown varying degrees of interaction with the norepinephrine transporter (NET), with IC50 values highly dependent on the specific substituent [2]. Therefore, the simple 5-methyl substituted variant, CAS 1443981-47-2, possesses unique steric and electronic properties that differentiate it from other imidazoline analogs. Its specific salt form (hydrobromide) also dictates its physical properties, including melting point and solubility, which directly impact its handling and use in experimental protocols .

Quantitative Differentiation Guide for 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 1443981-47-2)


Structural Differentiation from Clonidine and Related Imidazoline Agonists

Unlike clonidine, which is a potent and well-characterized α2-adrenergic receptor agonist, the target compound, 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, lacks the large N-substituent required for high-affinity receptor binding . Clonidine is defined as 4,5-dihydro-1H-imidazol-2-amine in which one of the amino hydrogens is replaced by a 2,6-dichlorophenyl group [1]. The target compound, with its unsubstituted exocyclic amine and a simple 5-methyl group, serves as a core scaffold rather than a direct pharmacological agent. This fundamental structural difference is quantifiable in terms of molecular weight and predicted lipophilicity.

Medicinal Chemistry Adrenergic Receptor Structure-Activity Relationship

Physical Property Differentiation: Melting Point of Hydrobromide Salt

The hydrobromide salt of 5-methyl-4,5-dihydro-1H-imidazol-2-amine is characterized by a specific melting point range, which is a key quality control parameter for ensuring compound identity and purity. According to vendor data, this salt has a melting point of 90–95 °C . This value is distinct from the free base form (CAS 89304-07-4), which has a lower molecular weight (99.13 g/mol) and different physical properties .

Physical Chemistry Formulation Development Analytical Chemistry

Synthetic Utility as a Scaffold vs. Highly Substituted Imidazolines

The target compound is classified and marketed by several vendors as a 'versatile small molecule scaffold' or 'useful research chemical' , [1]. This contrasts with highly elaborated imidazolines like RO1138452, which are marketed as specific pharmacological tool compounds with a defined mechanism of action (e.g., a selective IP receptor antagonist with a pKi of 8.7±0.06 in recombinant systems) . The 5-methyl-4,5-dihydro-1H-imidazol-2-amine core can be functionalized at the exocyclic amine to create libraries of novel compounds for screening campaigns.

Organic Synthesis Medicinal Chemistry Chemical Biology

Recommended Research and Industrial Applications for 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 1443981-47-2)


Synthesis of Novel 1-Alkyl/Aryl-4,5-dihydroimidazole Libraries

The compound serves as an ideal starting material for generating focused libraries of 1-substituted 4,5-dihydroimidazole derivatives. The unsubstituted exocyclic amine can be readily functionalized with a variety of alkyl, aryl, or acyl groups. This is analogous to the synthetic routes used to create the 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines that were subsequently derivatized into urea compounds with central nervous system activity [1].

Construction of Imidazoline-Based Radioligand Precursors

As demonstrated by the synthesis of N-(3-iodobenzyl)-4,5-dihydro-1H-imidazol-2-amine for NET imaging, the 4,5-dihydro-1H-imidazol-2-amine core is a key structural element for developing novel radiotracers [2]. The target compound, with its 5-methyl substitution, offers a slightly modified scaffold for creating analogous ligands, potentially leading to different receptor binding kinetics or pharmacokinetic profiles.

Exploratory Chemistry for Adrenergic and Imidazoline Receptor Probes

Given the importance of the imidazoline moiety in targeting adrenergic and imidazoline receptors, the target compound can be used as a core scaffold for structure-activity relationship (SAR) studies. By functionalizing the amine, researchers can explore new chemical space around this privileged structure to discover novel ligands with improved selectivity or potency for specific receptor subtypes, as demonstrated by the varying affinity profiles of compounds like RO1138452 .

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